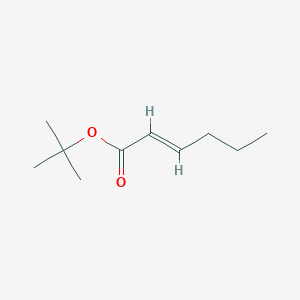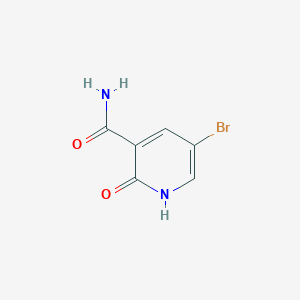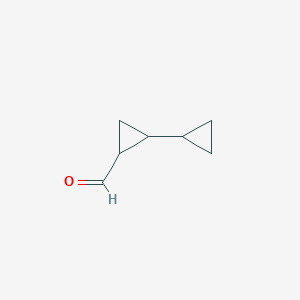
4-Ethyl-3-methoxy-2-methylphenol
説明
4-Ethyl-3-methoxy-2-methylphenol is a chemical compound with the molecular formula C10H14O2 . It is also known by other names such as p-Ethylguaiacol, 2-Methoxy-4-ethylphenol, 4-Ethylguaiacol, 4-Hydroxy-3-methoxy ethylbenzene, and 4-Ethyl-2-metoxy phenol .
Synthesis Analysis
The synthesis of phenols like 4-Ethyl-3-methoxy-2-methylphenol can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 4-Ethyl-3-methoxy-2-methylphenol consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 152.1904 .科学的研究の応用
Photochemical Applications
The study by Kakiuchi et al. (1991) explored the photochemical reactions of various methoxyphenols, including 3-methoxy-2-methylphenol. They found that these compounds underwent lumiketone rearrangement when irradiated in the presence of aluminum bromide. This suggests potential applications in photochemistry and organic synthesis (Kakiuchi et al., 1991).
Biological Interactions
Ghosh et al. (2016) investigated the interaction between various methoxyphenols and Bovine Serum Albumin (BSA). Their research indicated that these compounds could bind to proteins, which may have implications for understanding the biological activities of methoxyphenols (Ghosh, Rathi, & Arora, 2016).
Pyrolysis in Biomass Studies
Vane and Abbott (1999) utilized methoxyphenols as proxies for terrestrial biomass in their study of chemical changes in lignin during hydrothermal alteration. This shows the application of methoxyphenols in understanding geochemical processes and biomass analysis (Vane & Abbott, 1999).
Antimicrobial Properties
Vinusha et al. (2015) synthesized Schiff base ligands derived from 4-methoxyphenol thiazole and tested their antimicrobial activities. This research demonstrates the potential of methoxyphenol derivatives in developing new antimicrobial agents (Vinusha et al., 2015).
Electronic and Spectroscopic Properties
Ondercin et al. (1976) studied the radicals derived from 4-methoxy- and 4-ethoxy-2,3,5,6-tetramethylphenols, revealing insights into their electronic structures and spectroscopic properties. This is important for understanding the chemical behavior and potential applications in material science (Ondercin et al., 1976).
Organometallic Chemistry
In organometallic chemistry, Baksi et al. (2007) explored the rhodium-mediated C–C bond activation of azo ligands derived from 4-methylphenols. This research contributes to the understanding of metal-catalyzed reactions in organic synthesis (Baksi et al., 2007).
Safety and Hazards
特性
IUPAC Name |
4-ethyl-3-methoxy-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-6-9(11)7(2)10(8)12-3/h5-6,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKZURZJFKUBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



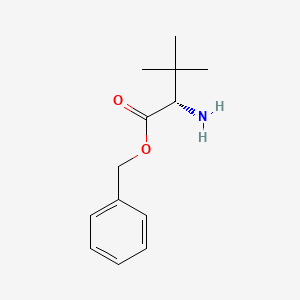



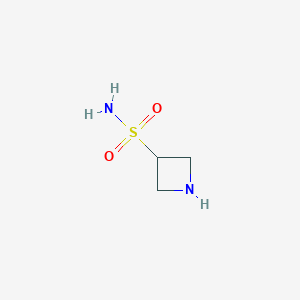

![O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B3243016.png)

